1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine
Overview
Description
1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine is a complex organic compound with a molecular formula of C24H24N2O. It is characterized by the presence of a phenyl group, a naphthyl group, and a piperazine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine typically involves the following steps:
Formation of the Naphthyl Intermediate: The initial step involves the reaction of 2-naphthol with propargyl bromide in the presence of a base such as potassium carbonate to form 2-(2-propynyloxy)-1-naphthol.
Formation of the Piperazine Intermediate: The next step involves the reaction of 1-phenylpiperazine with formaldehyde to form 1-phenyl-4-(hydroxymethyl)piperazine.
Coupling Reaction: The final step involves the coupling of the two intermediates in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and naphthyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or naphthyl derivatives.
Scientific Research Applications
1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of neurotransmitter systems and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Lacks the naphthyl and propynyloxy groups, making it less complex.
1-(2-Naphthyl)piperazine: Lacks the propynyloxy group, making it less reactive.
4-(2-Propynyloxy)-1-naphthylpiperazine: Lacks the phenyl group, affecting its binding properties.
Uniqueness
1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine is unique due to its combination of phenyl, naphthyl, and propynyloxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-4-[(2-prop-2-ynoxynaphthalen-1-yl)methyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-2-18-27-24-13-12-20-8-6-7-11-22(20)23(24)19-25-14-16-26(17-15-25)21-9-4-3-5-10-21/h1,3-13H,14-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSFRMQMQZECIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163769 | |
Record name | 1-Phenyl-4-[[2-(2-propyn-1-yloxy)-1-naphthalenyl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860648-76-6 | |
Record name | 1-Phenyl-4-[[2-(2-propyn-1-yloxy)-1-naphthalenyl]methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860648-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-4-[[2-(2-propyn-1-yloxy)-1-naphthalenyl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.